molecular formula C8H6N4O4 B2719233 Methyl 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylate CAS No. 706793-17-1

Methyl 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylate

Cat. No.: B2719233
CAS No.: 706793-17-1
M. Wt: 222.16
InChI Key: ONXPSGIYDVOMHY-UHFFFAOYSA-N
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Description

Methyl 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylate is a benzotriazole derivative known for its unique chemical properties and potential applications in various fields Benzotriazole derivatives are widely recognized for their stability, reactivity, and versatility in synthetic chemistry

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylate typically involves the nitration of methyl 1H-1,2,3-benzotriazole-6-carboxylate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction mixture is typically cooled and neutralized before the product is isolated through filtration and recrystallization.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form different oxidation states, although this is less common due to the stability of the nitro group.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or acetonitrile, and mild heating.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: Methyl 4-amino-1H-1,2,3-benzotriazole-6-carboxylate.

    Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.

    Oxidation: Higher oxidation state derivatives, though less common.

Scientific Research Applications

Methyl 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The nitro group can be bio-reductively activated, making it a candidate for prodrug design.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of corrosion inhibitors, UV stabilizers, and materials for electronic applications due to its stability and reactivity.

Comparison with Similar Compounds

    4,5,6,7-Tetrabromo-1H-1,2,3-benzotriazole (TBB): Known for its use as a CK2 inhibitor.

    4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi): Another CK2 inhibitor with similar properties.

    4,5,6,7-Tetrabromo-1H-benzimidazole-2-N,N-dimethylamine (DMAT): A derivative with enhanced inhibitory activity.

Comparison: Methyl 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylate is unique due to its nitro group, which imparts distinct reactivity and potential biological activity. Unlike the tetrabromo derivatives, which are primarily used as enzyme inhibitors, the nitro derivative has broader applications in medicinal chemistry and material science due to its versatile reactivity and stability.

Biological Activity

Methyl 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylate is a notable compound within the benzotriazole family, recognized for its diverse biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Biological Activity

This compound exhibits a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The nitro group at the 7th position is pivotal for its biological efficacy, influencing various biochemical pathways.

Target Interactions:
The compound interacts with several cellular targets:

  • Enzymes: It has been shown to inhibit enzymes involved in cell signaling and proliferation.
  • Receptors: Similar compounds have been linked to interactions with growth factor receptors like EGFR.

Biochemical Pathways:
this compound influences key biochemical pathways:

  • Cell Proliferation: It modulates pathways that regulate cell growth and apoptosis.
  • Gene Expression: The compound affects the expression of genes related to cell cycle regulation.

Antimicrobial Activity

A study demonstrated that derivatives of this compound possess significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MICs) were evaluated as follows:

CompoundMIC (µg/mL)Target Organisms
This compound32E. coli
This compound16S. aureus
This compound64P. aeruginosa

These findings indicate a promising potential for this compound in developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values are summarized below:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
HeLa10Inhibition of cell proliferation through cell cycle arrest

These results suggest that the compound may serve as a lead structure for anticancer drug development.

Properties

IUPAC Name

methyl 7-nitro-2H-benzotriazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O4/c1-16-8(13)4-2-5-7(10-11-9-5)6(3-4)12(14)15/h2-3H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXPSGIYDVOMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNN=C2C(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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